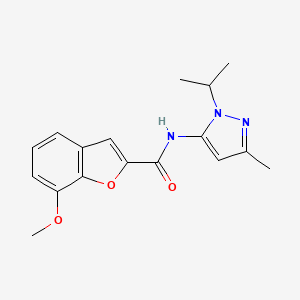![molecular formula C24H16N2O2 B2699430 N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide CAS No. 477500-06-4](/img/structure/B2699430.png)
N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications .
作用机制
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting that their targets may include bacterial or fungal proteins or enzymes.
Mode of Action
It’s worth noting that benzoxazole derivatives have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, h2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents . This suggests that N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with benzoxazole derivatives , it’s likely that this compound affects multiple pathways.
Pharmacokinetics
The compound’s fluorescent properties suggest that it may be detectable in biological systems, which could aid in studying its pharmacokinetics.
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting that they may inhibit the growth of bacteria or fungi at the molecular and cellular levels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol, which is synthesized from 3-hydroxynaphthalene-2-carboxylic acid and 2-aminophenol in the presence of phosphorus trichloride (PCl3) in chlorobenzene at 130–135°C . This intermediate is then coupled with 4-sulphobenzenediazonium chloride followed by reduction with sodium dithionate in water at pH 8–9 to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may yield naphthalen-2-ol derivatives.
科学研究应用
N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide has several scientific research applications:
相似化合物的比较
Similar Compounds
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Another benzoxazole derivative with similar photophysical properties and biological activities.
2-phenylbenzoxazole sulfonamide: Exhibits antimycobacterial activity and potential as an antitubercular agent.
Uniqueness
N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is unique due to its specific structural features, which confer distinct photophysical properties and a broad spectrum of biological activities. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in various fields of scientific research .
属性
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c27-23(18-12-7-9-16-8-1-2-10-17(16)18)25-20-13-4-3-11-19(20)24-26-21-14-5-6-15-22(21)28-24/h1-15H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJGAEFGTFPDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2699348.png)
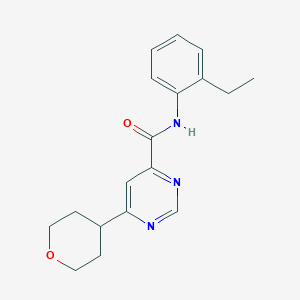
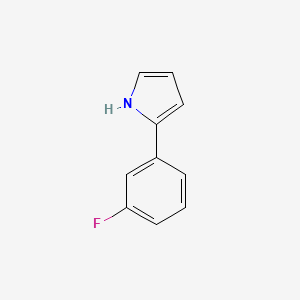
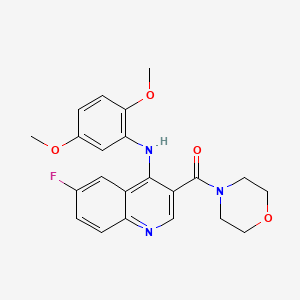
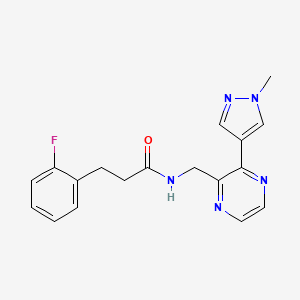
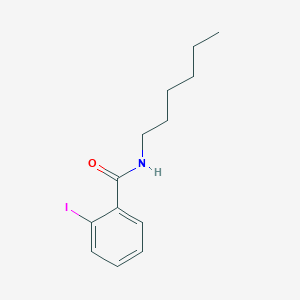

![N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2699359.png)
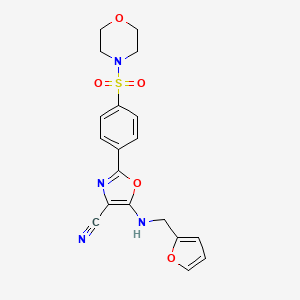
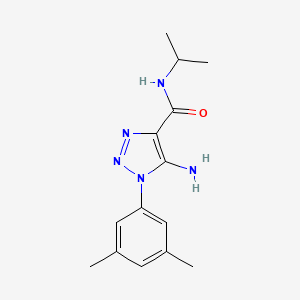
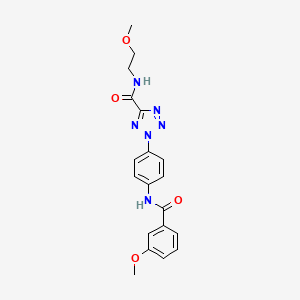
![3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine](/img/structure/B2699366.png)

